N-(3,4-Methylenedioxybenzylidene)benzylamine
Overview
Description
N-(3,4-Methylenedioxybenzylidene)benzylamine is a research chemical . It is also a pharmaceutical intermediate .
Molecular Structure Analysis
The empirical formula of this compound is C15H13NO2 . The molecular weight is 239.27 .Physical and Chemical Properties Analysis
This compound is a solid . Its melting point is 69.5-70 °C . One of its limitations is its low solubility in water.Scientific Research Applications
Antimicrobial Properties in Metal Working Fluids
Benzylamine and its derivatives, including N-(3,4-Methylenedioxybenzylidene)benzylamine, have been evaluated for their preservative properties in metalworking fluids. Certain benzylamines displayed excellent antimicrobial properties against mixed bacterial and fungal inoculations, highlighting their potential use in industrial applications (Gannon, Bennett, Onyekwelu, & Izzat, 1980).
Enhanced Solubility in Pharmaceutical Applications
In pharmaceutical research, benzylamine derivatives are studied for their solubility properties. Research involving the solubility of benzylamine salts, which could include derivatives like this compound, has shown that these compounds have significantly higher solubility than other salts. This property is crucial for the development of pharmaceuticals, as solubility directly affects drug efficacy (Parshad, Frydenvang, Liljefors, Sørensen, & Larsen, 2004).
Antimycobacterial Properties
Research on benzylamines has also explored their potential antimycobacterial properties. Certain benzylamine compounds have been synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis, indicating a potential role in treating tuberculosis and related diseases (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).
Applications in Analytical Chemistry
In analytical chemistry, benzylamine derivatives are utilized as reagents. For instance, 4-Phenylbenzylidene benzylamine has been employed as a reagent for determining solutions of lithium alkyls and metal amides. Its properties make it a valuable tool for chemical analysis and research (Duhamel & Plaquevent, 1993).
Applications in Corrosion Inhibition
Benzylamine derivatives have been studied for their corrosion-inhibiting properties. They have shown potential as effective corrosion inhibitors for mild steel, particularly in acidic environments. This application is significant in industrial processes where corrosion prevention is crucial (Singh & Quraishi, 2016).
Safety and Hazards
N-(3,4-Methylenedioxybenzylidene)benzylamine is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it gets on the skin or in the eyes, it should be washed off with plenty of water . If swallowed or inhaled, immediate medical attention is advised .
Mechanism of Action
Target of Action
N-(3,4-Methylenedioxybenzylidene)benzylamine primarily targets the respiratory system
Result of Action
Safety information indicates that it may cause skin irritation, serious eye damage, and may be toxic if swallowed . It may also cause respiratory irritation, suggesting a potential effect at the cellular level within the respiratory system .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-benzylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,10H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGXFPSLBOGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312119 | |
Record name | N-(3,4-Methylenedioxybenzylidene)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54089-45-1 | |
Record name | NSC250345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4-Methylenedioxybenzylidene)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,4-Methylenedioxybenzylidene)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.